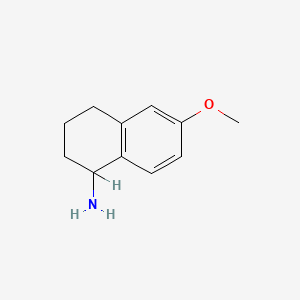

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDPZDVSZWOAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80966776 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80966776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52373-02-1 | |

| Record name | 1-Naphthalenamine, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052373021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80966776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHALENYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Abstract

6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a pivotal structural motif in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its unique combination of a rigid tetralin scaffold, a basic amine, and a methoxy group imparts specific physicochemical characteristics that are critical for its role in drug design and development. This guide provides an in-depth analysis of these properties, offering researchers and drug development professionals a comprehensive resource covering the compound's chemical identity, core physicochemical parameters, analytical characterization, synthesis, and safe handling. The insights herein are grounded in established data and provide a framework for leveraging this versatile molecule in research and development.

Introduction: A Molecule of Strategic Importance

Overview and Relevance

This compound, often referred to as 6-methoxytetralin-1-amine, belongs to the class of tetralinamines. The tetralin core provides a conformationally restricted bicyclic structure, while the primary amine offers a key site for derivatization and interaction with biological targets. The methoxy group, an electron-donating substituent, modulates the electronic properties and solubility of the molecule.[1] This combination makes it an attractive building block for creating complex molecules with desired biological activities.[1]

Significance in Medicinal Chemistry

The primary utility of this compound lies in its application as a precursor for novel therapeutic agents, particularly in the field of neuropharmacology.[1] Its structure is a component of molecules designed to target various receptors and enzymes within the central nervous system. Understanding its fundamental physicochemical properties is therefore not an academic exercise, but a prerequisite for predictable and successful drug discovery campaigns, influencing everything from reaction kinetics during synthesis to the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

Chemical Identity and Core Properties

A precise understanding of the molecule's identity is the foundation for all subsequent scientific investigation. The key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 52373-02-1 | [2] |

| Molecular Formula | C₁₁H₁₅NO | [2] |

| Molecular Weight | 177.24 g/mol | [2] |

| Canonical SMILES | COC1=CC2=C(C=C1)C(CCC2)N | [2] |

| InChIKey | NWDPZDVSZWOAFS-UHFFFAOYSA-N | [2] |

| Synonyms | 1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenamine, 6-Methoxytetralin-1-amine | [2] |

Key Physicochemical Parameters for Drug Development

The behavior of a molecule in both chemical and biological systems is dictated by its physicochemical properties. For a drug intermediate like this compound, these parameters inform synthetic strategy, purification methods, formulation development, and predictions of its metabolic fate.

Physical State and Appearance

The physical form of a compound is a primary consideration for handling and formulation. The free base of this compound is typically a liquid.[3] Its hydrochloride salt, however, is a solid, often appearing as a brown to black solid, which is stored under an inert atmosphere at room temperature.[4] The choice between the free base and a salt form is a critical decision in drug development, impacting stability, solubility, and handling.

Partition Coefficient (LogP) and Lipophilicity

The octanol-water partition coefficient (LogP) is a crucial measure of a molecule's lipophilicity, which heavily influences its ability to cross biological membranes, including the blood-brain barrier.

-

Computed XLogP3: 1.5[2]

Expert Insight: A LogP value of 1.5 indicates a balanced character. The molecule is sufficiently lipophilic to favor membrane partitioning but retains enough hydrophilicity to have workable aqueous solubility. This balance is often sought after in CNS drug candidates, as extreme lipophilicity can lead to non-specific binding and poor metabolic profiles, while high hydrophilicity can prevent entry into the brain.

Acidity/Basicity (pKa)

Expert Insight: With an estimated pKa in this range, the amine will be overwhelmingly protonated (>99%) at physiological pH, existing as a positively charged ammonium cation. This has profound implications:

-

Target Interaction: The positive charge can form strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a target protein's binding pocket.

-

Solubility: The charged form significantly enhances aqueous solubility, which is favorable for formulation.

-

Permeability: While enhancing solubility, the charged state reduces passive diffusion across lipid membranes. This creates a design challenge that medicinal chemists often address through prodrug strategies or by optimizing other molecular features.

Summary of Physicochemical Data

| Parameter | Value / Description | Implication in Drug Development |

| Physical Form | Free Base: Liquid[3] / HCl Salt: Solid[4] | Affects handling, storage, and formulation strategies. |

| Molecular Weight | 177.24 g/mol [2] | Compliant with Lipinski's Rule of Five; good starting point for lead-like molecules. |

| XLogP3 (Computed) | 1.5[2] | Balanced lipophilicity, favorable for membrane permeability without excessive non-specific binding. |

| pKa (Estimated) | 9.5 - 10.5 | Predominantly ionized at physiological pH, enhancing aqueous solubility and enabling ionic interactions. |

| Hydrogen Bond Donors | 2 (from -NH₂) | [2] |

| Hydrogen Bond Acceptors | 2 (from N and O) | [2] |

Synthesis and Analytical Characterization

Common Synthetic Pathway: Reductive Amination

A prevalent and efficient method for synthesizing this compound is through the reductive amination of its corresponding ketone, 6-methoxy-1-tetralone. This ketone is a commercially available starting material.[5][6]

Causality of Experimental Choice: Reductive amination is favored for its high efficiency and atom economy. The process typically involves two key steps that can often be performed in a single pot:

-

Imine Formation: The ketone reacts with an ammonia source (e.g., ammonium acetate, ammonia) to form an intermediate imine. This reaction is often catalyzed by a mild acid and driven to completion by the removal of water.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is introduced to selectively reduce the imine C=N bond to the desired amine. These reagents are chosen because they are mild enough not to reduce the ketone starting material directly but are potent enough to reduce the protonated imine intermediate.

Analytical Workflow for Quality Control

Ensuring the purity and identity of the synthesized compound is critical. A standard analytical workflow combines chromatographic separation with spectroscopic detection.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a self-validating system for determining the purity of this compound hydrochloride.

-

System Preparation:

-

HPLC System: A standard HPLC with a UV detector and preferably a mass spectrometer (MS).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

UV Detection: 275 nm (corresponding to the absorbance of the methoxy-substituted aromatic ring).

-

-

Calibration and System Suitability:

-

Rationale: To ensure the system is performing correctly before sample analysis.

-

Procedure: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL). Make five replicate injections. The retention time should have a relative standard deviation (RSD) of <1% and the peak area an RSD of <2%.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

-

Chromatographic Run:

-

Injection Volume: 10 µL.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B (re-equilibration)

-

-

Rationale: The gradient is designed to first elute any polar impurities before ramping up the organic solvent concentration to elute the main compound and any more lipophilic impurities.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Confirm the identity of the main peak by its retention time (matching the standard) and its mass-to-charge ratio (m/z) if using an MS detector. The expected [M+H]⁺ for C₁₁H₁₅NO is approximately 178.12.

-

Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Safety and Handling

Proper handling is essential to ensure laboratory safety.

-

GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles to prevent skin and eye contact.[7][8]

-

Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation. Avoid formation of dust and aerosols.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] For the hydrochloride salt, storage under an inert atmosphere is recommended to ensure long-term stability.[4][9]

-

First-Aid Measures:

Conclusion

This compound is a molecule of significant value to the scientific community, particularly in drug discovery. Its physicochemical profile—characterized by balanced lipophilicity, a strongly basic amine, and a compact, rigid scaffold—makes it an excellent starting point for the synthesis of complex molecular architectures. A thorough understanding of its properties, from pKa and LogP to its analytical signatures and handling requirements, empowers researchers to utilize this intermediate with precision and safety, accelerating the journey from a synthetic building block to a potential therapeutic agent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenylamine | C11H15NO | CID 38250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE [cymitquimica.com]

- 4. (1R)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE HYDROCHLORIDE CAS#: 911372-77-5 [m.chemicalbook.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. 6-methoxy-1-tetralone synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

A Technical Guide to 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a pivotal synthetic intermediate in medicinal chemistry. The tetralin scaffold is a privileged structure in neuropharmacology, and this specific amine serves as a crucial building block for novel therapeutic agents, including analogs of established drugs. This guide details its chemical identity, provides validated, step-by-step synthesis protocols for both the key tetralone intermediate and the final amine product, outlines its applications as a pharmacophore, and establishes a robust workflow for its analytical characterization. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in their drug development endeavors.

Chemical Identity and Physicochemical Properties

This compound is a primary amine derivative of a methoxy-substituted tetralin. The fusion of a saturated cyclohexane ring with a methoxy-activated benzene ring provides a conformationally constrained scaffold that is highly valuable for designing molecules with specific three-dimensional orientations for optimal target binding.

Chemical Structure:

Table 1: Compound Identification and Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 52373-02-1 | [1] |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | Calculated |

| Canonical SMILES | COC1=CC2=C(CCCC2N)C=C1 | N/A |

| Synonyms | 1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenamine, 6-methoxytetralin-1-amine | [1] |

Synthesis Pathway and Methodologies

The synthesis of this compound is most efficiently achieved via a two-part strategy. The core tetralone structure is first constructed, followed by its conversion to the target primary amine. This approach is favored due to the high yields and the commercial availability of the starting materials.

Synthesis of the Key Intermediate: 6-methoxy-1-tetralone

The foundational precursor, 6-methoxy-1-tetralone, is synthesized from anisole via an intramolecular Friedel-Crafts acylation, often referred to as a Haworth synthesis. This reaction involves two key transformations: an initial acylation of anisole followed by a ring-closing reaction to form the bicyclic ketone.

Causality of Experimental Design: The use of a strong Lewis acid like aluminum trichloride (AlCl₃) is critical for activating the acylating agent (4-chlorobutyryl chloride) and facilitating both the initial intermolecular acylation and the subsequent intramolecular cyclization. Dichloroethane is chosen as the solvent due to its inertness under Friedel-Crafts conditions and its ability to dissolve the reactants and intermediate complexes. The reaction is initiated at low temperature to control the initial exothermic acylation and then heated to provide the necessary activation energy for the ring-closing step.

Caption: Synthesis workflow for 6-methoxy-1-tetralone.

Table 2: Protocol for 6-methoxy-1-tetralone Synthesis

| Step | Action | Rationale |

| 1 | In a three-necked flask, add 500ml of dichloroethane and 100g of anisole. Cool the mixture to approximately 0°C using an ice bath. | Establishes the reaction environment and controls the initial exothermic reaction. |

| 2 | Slowly add 300g of anhydrous aluminum trichloride (AlCl₃) while stirring. Maintain the temperature and stir for 30 minutes. | The Lewis acid is the catalyst for the Friedel-Crafts reaction. Slow addition prevents a runaway reaction. |

| 3 | Slowly add 150g of 4-chlorobutyryl chloride dropwise over 2-2.5 hours. | This is the acylating agent. A slow, controlled addition ensures a selective reaction and manages heat evolution.[2] |

| 4 | After addition, allow the reaction to incubate at low temperature for 1 hour. | Ensures the initial acylation reaction goes to completion. |

| 5 | Gradually raise the temperature to 80-90°C and maintain for 6-8 hours. | Provides the energy required for the intramolecular cyclization to form the tetralone ring.[2] |

| 6 | Cool the reaction to room temperature and slowly pour it into 1000 ml of ice water with vigorous stirring. | Quenches the reaction by hydrolyzing the aluminum chloride complex. The use of ice water dissipates the heat from this exothermic process. |

| 7 | Separate the organic layer. Extract the aqueous layer with dichloroethane. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. | Standard workup procedure to isolate the crude product from the reaction mixture. |

| 8 | Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ligroin) to yield pure 6-methoxy-1-tetralone.[3] | Removes impurities to yield the final, high-purity crystalline product. |

Reductive Amination to Yield the Target Amine

The conversion of the ketone intermediate to the primary amine is accomplished via reductive amination. This is a highly reliable and widely used transformation in medicinal chemistry. The process involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Causality of Experimental Design: Using ammonium acetate serves as the ammonia source for the formation of the imine. Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice because it is mild enough to not reduce the ketone starting material but is highly effective at reducing the protonated imine intermediate. This selectivity is key to the success of the one-pot reaction, ensuring a high yield of the amine without significant formation of the corresponding alcohol side-product.

Table 3: Protocol for Reductive Amination

| Step | Action | Rationale |

| 1 | Dissolve 10g of 6-methoxy-1-tetralone in 150 mL of anhydrous methanol in a round-bottom flask. | Methanol is a suitable protic solvent that dissolves the reactants and does not interfere with the reaction. |

| 2 | Add 4.5 equivalents of ammonium acetate (NH₄OAc) to the solution and stir until dissolved. | Ammonium acetate acts as the nitrogen source, providing ammonia in situ for imine formation. |

| 3 | Add 1.5 equivalents of sodium cyanoborohydride (NaBH₃CN) portion-wise over 15 minutes. | This mild reducing agent selectively reduces the iminium ion intermediate as it is formed. Portion-wise addition controls the reaction rate. |

| 4 | Stir the reaction mixture at room temperature for 24-48 hours. Monitor progress by TLC or LC-MS. | Allows the reaction to proceed to completion. Monitoring confirms the consumption of the starting material. |

| 5 | Quench the reaction by slowly adding 50 mL of 1M HCl. | Neutralizes the excess reducing agent and protonates the product amine, making it water-soluble for the workup. |

| 6 | Concentrate the mixture under reduced pressure to remove the methanol. | Simplifies the subsequent extraction process. |

| 7 | Basify the remaining aqueous solution to pH > 10 with 3M NaOH and extract three times with dichloromethane (DCM). | Deprotonates the amine, making it soluble in the organic solvent and allowing for its extraction from the aqueous phase. |

| 8 | Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude product. | Isolates the target amine. Further purification can be achieved via column chromatography if necessary. |

Applications in Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value scaffold. Its rigid, three-dimensional structure allows for the precise positioning of pharmacophoric features, making it an ideal starting point for synthesizing libraries of compounds for screening. It is particularly relevant in the development of agents targeting the central nervous system (CNS).[4] A notable application is in the synthesis of analogs of agomelatine, a melatonergic antidepressant.[5]

Caption: Role as a versatile scaffold in drug discovery.

Analytical Characterization and Quality Control

A multi-technique, or orthogonal, approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound. This ensures that the material is suitable for subsequent use in drug discovery workflows, where purity is paramount.

Caption: Analytical workflow for quality control.

Table 4: Standard Analytical Workflow

| Step | Technique | Purpose & Methodology | Expected Outcome |

| 1 | High-Performance Liquid Chromatography (HPLC) | Purity Assessment. A reversed-phase C18 column is used with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Detection is performed with a UV detector at a relevant wavelength (e.g., 220 nm, 275 nm). | A single major peak, with purity calculated by area percentage, ideally >95%. |

| 2 | Liquid Chromatography-Mass Spectrometry (LC-MS) | Identity Confirmation. The sample is subjected to LC separation as above, with the eluent directed into a mass spectrometer (e.g., ESI-QTOF). | Detection of the protonated molecular ion [M+H]⁺ at m/z corresponding to the calculated exact mass of the compound (C₁₁H₁₆NO⁺). |

| 3 | Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation. ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). | The ¹H NMR spectrum should show characteristic peaks for aromatic, aliphatic, methoxy, and amine protons with appropriate chemical shifts, coupling constants, and integrations. The ¹³C NMR will confirm the number and type of carbon atoms. |

This self-validating system, where mass, purity, and detailed structure are confirmed by independent methods, provides the highest degree of confidence in the material's identity and quality, fulfilling the stringent requirements of drug development.

References

An In-depth Technical Guide to the Potential Biological Targets of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential biological targets of the synthetic compound 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. While direct pharmacological data for this specific molecule is limited in publicly accessible literature, its structural similarity to well-characterized aminotetralin and methoxytetralin derivatives allows for a robust, evidence-based inference of its likely molecular interactions. This guide synthesizes findings from studies on analogous compounds to illuminate the probable affinity of this compound for key therapeutic targets, including dopamine, serotonin, and sigma receptors, as well as monoamine transporters. The following sections will delve into the structure-activity relationships that underpin these predictions and outline experimental methodologies for the empirical validation of these potential biological targets.

Introduction to this compound

This compound is a rigid phenethylamine analog characterized by a tetralin core, a methoxy group at the 6th position, and an amine group at the 1st position. Its chemical structure is a key determinant of its potential pharmacological activity, making it a valuable scaffold in medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those aimed at treating neurological disorders[1]. The constrained conformation of the ethylamine side chain within the tetralin ring system provides a specific orientation for interaction with biological macromolecules.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | This compound |

| Synonyms | 6-methoxy-1-aminotetralin |

Potential Biological Targets: An Evidence-Based Approach

The pharmacological profile of this compound can be inferred from the extensive research conducted on structurally related aminotetralin derivatives. These studies strongly suggest that the primary biological targets for this compound are likely to be found within the families of dopamine, serotonin, and sigma receptors.

Dopamine Receptors

The aminotetralin scaffold is a well-established pharmacophore for dopamine receptor ligands. Research on various derivatives indicates that both agonist and antagonist activities at D2-like (D2, D3, D4) and D1-like (D1, D5) receptors are possible, contingent on the substitution pattern.

A study on a series of analogs featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit, a structure closely related to our compound of interest, demonstrated strong affinity and high selectivity for the D3 receptor[2]. This suggests that the 6-methoxy-tetralin motif is well-tolerated and may even be favorable for D3 receptor binding. The D3 receptor is a promising target for the treatment of substance abuse and other neuropsychiatric disorders.

Furthermore, studies on resolved cis- and trans-2-amino-5-methyltetralins have shown that these compounds can act as central dopamine receptor agonists or antagonists[3]. O-methylation of the C5-oxygenated derivatives was found to influence their antagonistic activity, highlighting the importance of the methoxy group's position in modulating dopamine receptor interaction[3].

Serotonin Receptors

The aminotetralin structure is also a privileged scaffold for serotonin (5-HT) receptor ligands. Derivatives of 2-aminotetralin have been extensively studied for their interactions with various 5-HT receptor subtypes.

Specifically, 5-substituted-2-aminotetralins have demonstrated high affinity and stereoselective preference for 5-HT1A, 5-HT1B, and 5-HT1D receptors[4]. These receptors are implicated in the pathophysiology of depression and anxiety, and their modulation is a key mechanism of action for several approved therapeutics. The prototypic 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), is an aminotetralin derivative, underscoring the importance of this chemical class in serotonergic drug discovery[5].

The structurally related compound 5-methoxy-2-aminoindane (MEAI), a modestly selective serotonin releasing agent, further supports the potential for this compound to interact with the serotonin system[6].

Sigma Receptors

Sigma (σ) receptors, which are unique binding sites in the central nervous system and periphery, represent another probable target family. There are two main subtypes, σ1 and σ2, which are implicated in a variety of cellular functions and are targets for the development of treatments for neurological disorders and cancer[7].

A study investigating N-(6-methoxytetralin-1-yl)alkyl derivatives of polymethylpiperidines reported that these compounds displayed appreciable affinity for both σ1 and σ2 receptor subtypes[8]. This provides direct evidence that the 6-methoxytetralin moiety is a viable scaffold for sigma receptor ligands.

Experimental Workflows for Target Validation

To empirically validate the predicted biological targets of this compound, a series of in vitro and in cellulo assays are required. The following protocols outline the standard methodologies for determining binding affinity and functional activity at the proposed receptor targets.

Radioligand Binding Assays

This experimental approach is the gold standard for determining the affinity of a test compound for a specific receptor. It involves the use of a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

Workflow for Radioligand Binding Assay:

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with the human dopamine D2 receptor) in a suitable buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors, or [³H]-DTG for sigma receptors), and varying concentrations of this compound.

-

Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. The choice of assay depends on the signaling pathway coupled to the receptor.

Example: Gαi-coupled Receptors (e.g., D2, 5-HT1A)

These receptors typically inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Workflow for cAMP Assay:

Caption: Workflow for a cAMP functional assay.

Summary and Future Directions

The structural features of this compound strongly suggest that it is a promising candidate for interacting with dopamine, serotonin, and sigma receptors. The evidence from analogous compounds provides a solid foundation for initiating a comprehensive pharmacological characterization of this molecule.

Future research should focus on:

-

Comprehensive Receptor Screening: Performing broad radioligand binding screens against a panel of CNS receptors to identify primary and secondary targets.

-

Functional Characterization: Conducting functional assays for the identified high-affinity targets to determine the mode of action (agonist, antagonist, etc.).

-

In Vivo Studies: Evaluating the in vivo effects of this compound in relevant animal models of neuropsychiatric disorders to establish its therapeutic potential.

By systematically applying the experimental workflows outlined in this guide, researchers can elucidate the detailed pharmacology of this compound and unlock its potential for the development of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. acnp.org [acnp.org]

- 6. MEAI - Wikipedia [en.wikipedia.org]

- 7. Sigma Receptors [sigmaaldrich.com]

- 8. Investigation of σ receptors agonist/antagonist activity through N-(6-methoxytetralin-1-yl)- and N-(6-methoxynaphthalen-1-yl)alkyl derivatives of polymethylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, Mass Spec) for 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a key chemical intermediate in the synthesis of various biologically active molecules. Its structural elucidation and purity assessment are paramount in drug discovery and development. This guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding these spectroscopic signatures is crucial for researchers to confirm the identity and purity of their synthesized compounds.

The molecular structure of this compound, with the chemical formula C₁₁H₁₅NO and a molecular weight of 177.25 g/mol , presents a unique combination of a substituted aromatic ring, a saturated heterocyclic ring, a primary amine, and a methoxy group. Each of these functional groups gives rise to characteristic signals in different spectroscopic techniques, which will be discussed in detail in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. Based on the structure, the following proton signals are expected:

| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration |

| Aromatic-H (H5, H7, H8) | 6.6 - 7.1 | m | 3H |

| -CH(NH₂) (H1) | ~ 4.0 | t | 1H |

| -OCH₃ | ~ 3.8 | s | 3H |

| -CH₂- (H4) | ~ 2.7 | t | 2H |

| -CH₂- (H2, H3) | 1.7 - 2.1 | m | 4H |

| -NH₂ | 1.5 - 2.5 | br s | 2H |

Interpretation:

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (6.6-7.1 ppm). Due to the substitution pattern, they will likely show complex splitting (multiplet, m).

-

Benzylic Methine Proton (H1): The proton attached to the same carbon as the amine group is in a benzylic position and adjacent to a chiral center, which will shift it downfield to around 4.0 ppm. It is expected to be a triplet (t) due to coupling with the adjacent CH₂ group.

-

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet (s) around 3.8 ppm.

-

Benzylic Methylene Protons (H4): The two protons on the carbon adjacent to the aromatic ring will be deshielded and appear as a triplet (t) around 2.7 ppm.

-

Aliphatic Methylene Protons (H2, H3): The four protons on the two saturated carbons will appear as a complex multiplet (m) in the upfield region of 1.7-2.1 ppm.

-

Amine Protons: The two protons of the primary amine will appear as a broad singlet (br s) that can exchange with D₂O. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

| Carbon | Chemical Shift (ppm) (Predicted) |

| C6 | ~ 158 |

| C4a | ~ 138 |

| C8a | ~ 128 |

| C8 | ~ 127 |

| C5 | ~ 113 |

| C7 | ~ 112 |

| C1 | ~ 50 |

| -OCH₃ | ~ 55 |

| C4 | ~ 29 |

| C2 | ~ 28 |

| C3 | ~ 20 |

Interpretation:

-

Aromatic Carbons: The six carbons of the benzene ring will appear in the downfield region (112-158 ppm). The carbon attached to the methoxy group (C6) will be the most downfield, while the other carbons will have distinct chemical shifts based on their electronic environment.

-

Benzylic Methine Carbon (C1): The carbon bearing the amine group will appear around 50 ppm.

-

Methoxy Carbon: The carbon of the methoxy group will be observed around 55 ppm.

-

Aliphatic Carbons: The three methylene carbons of the saturated ring will appear in the upfield region (20-30 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (primary amine) | 3400-3250 | Medium (two bands) |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium to Strong |

| N-H bend (primary amine) | 1650-1580 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Medium |

| C-N stretch (aliphatic amine) | 1250-1020 | Medium |

| C-O stretch (aryl ether) | 1275-1200 (asymmetric) & 1075-1020 (symmetric) | Strong |

Interpretation:

-

N-H Stretch: The presence of a primary amine is confirmed by two medium intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1]

-

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed below 3000 cm⁻¹.

-

N-H Bend: The bending vibration of the primary amine group is expected in the 1650-1580 cm⁻¹ region.[1]

-

C=C Stretch: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

-

C-N and C-O Stretches: The C-N stretching of the aliphatic amine and the characteristic strong C-O stretching bands of the aryl ether are expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak and characteristic fragment ions are key identifiers.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 177, corresponding to the molecular weight of the compound. As it contains one nitrogen atom, the molecular weight is an odd number, which is consistent with the nitrogen rule.

-

Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). This would result in the loss of a C₃H₇ radical from the tetralin ring, leading to a fragment ion at m/z = 134.

-

Loss of NH₂: Loss of the amino group as a neutral radical (NH₂) would result in a fragment at m/z = 161.

-

Loss of CH₃ from Methoxy Group: Cleavage of the methyl group from the methoxy ether would lead to a fragment at m/z = 162.

-

Retro-Diels-Alder (RDA) Fragmentation: The tetralin ring system can undergo a retro-Diels-Alder reaction, leading to characteristic fragments.

Below is a Graphviz diagram illustrating a key fragmentation pathway:

Caption: Alpha-cleavage fragmentation of the molecular ion.

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate structural elucidation. Below are general protocols for obtaining NMR, IR, and Mass Spectra.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

IR Data Acquisition

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt plates.

-

Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction to obtain the final spectrum.

Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Record the mass spectrum, ensuring good resolution and mass accuracy.

Conclusion

The spectroscopic data presented in this guide, including predicted NMR chemical shifts, characteristic IR absorption bands, and expected mass spectrometric fragmentation patterns, provide a comprehensive framework for the identification and characterization of this compound. Researchers and drug development professionals can use this information as a reference for verifying the structure and purity of this important synthetic intermediate, ensuring the integrity of their scientific work.

References

An In-Depth Technical Guide on the Putative Mechanism of Action of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Abstract

This technical guide provides a detailed exploration of the potential mechanism of action of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a substituted aminotetralin. In the absence of direct pharmacological data for this specific molecule, this document synthesizes structure-activity relationship (SAR) insights from closely related aminotetralin analogues to build a predictive model of its molecular targets and downstream effects. We postulate that this compound is likely to exhibit affinity for monoamine receptors and transporters, particularly within the dopaminergic and serotonergic systems. This guide further outlines the essential experimental protocols required to empirically validate these hypotheses, offering a roadmap for future research and drug development efforts.

Introduction: The Aminotetralin Scaffold in Neuropharmacology

The 1-aminotetralin framework is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally acting agents. Its rigid structure, which incorporates a phenethylamine moiety, allows for precise conformational presentation of key pharmacophoric elements to G-protein coupled receptors (GPCRs) and solute carriers (SLCs), particularly monoamine transporters. Variations in substitution on both the aromatic ring and the amino group have profound effects on receptor affinity, selectivity, and functional activity, leading to a diverse range of pharmacological profiles, from potent dopamine receptor agonists to selective serotonin releasing agents.

The subject of this guide, this compound, is a specific analogue whose pharmacological properties have not been extensively reported in the public domain. However, by examining the established SAR of related methoxy-substituted aminotetralins, we can construct a robust hypothesis regarding its mechanism of action.

Postulated Molecular Targets and Mechanism of Action

Based on the pharmacology of structurally similar compounds, we hypothesize that this compound primarily interacts with the following targets:

Dopamine Receptor Interactions

Aminotetralin derivatives are well-known for their interactions with dopamine receptors. The position of the methoxy group is a critical determinant of activity. For instance, O-methylation of C5-oxygenated 2-aminotetralin derivatives has been shown to increase their dopamine receptor antagonistic activity[1]. Given the 6-methoxy substitution pattern, it is plausible that the compound will exhibit affinity for D1 and D2-like dopamine receptors[2]. The specific functional outcome (agonist vs. antagonist) would be highly dependent on the stereochemistry at the C1 position.

Hypothesized Signaling Pathway at D2 Receptors (Antagonist Action):

Should this compound act as a D2 receptor antagonist, it would likely block the canonical Gαi/o-coupled signaling cascade. This would prevent the dopamine-induced inhibition of adenylyl cyclase, leading to a disinhibition of cyclic AMP (cAMP) production.

Caption: Postulated D2 receptor antagonist mechanism.

Serotonin Receptor and Transporter Interactions

The aminotetralin scaffold is also prevalent in ligands for serotonin (5-HT) receptors and the serotonin transporter (SERT). Studies on 5-substituted-2-aminotetralins have demonstrated high affinity and agonist activity at 5-HT1A, 5-HT1B, and 5-HT1D receptors[3]. Furthermore, a 6-methoxy derivative of indatraline, a related monoamine transporter inhibitor, exhibited high affinity for both SERT and the norepinephrine transporter (NET)[4]. This suggests that this compound could also possess affinity for these targets.

Hypothesized Action at SERT:

If the compound acts as a SERT inhibitor, it would block the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration and duration of serotonin in the synapse.

Caption: Hypothesized serotonin transporter (SERT) inhibition.

Adrenergic and Norepinephrine Transporter Interactions

Some aminotetralins are known to interact with adrenergic receptors. For example, (S)-6-methoxy-2-aminotetralin hydrochloride is a ligand for both dopamine and adrenergic receptors[2]. Additionally, as mentioned, a 6-methoxy indatraline derivative showed high affinity for the norepinephrine transporter (NET)[4]. Therefore, it is reasonable to investigate the affinity of this compound for adrenergic receptors and NET.

Table 1: Postulated Target Profile for this compound

| Target Class | Specific Target(s) | Postulated Activity | Rationale |

| Dopamine Receptors | D1, D2, D3 | Antagonist or Agonist | Aminotetralin scaffold; methoxy substitution modulates activity[1][2]. |

| Serotonin Receptors | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT6 | Agonist or Antagonist | Aminotetralin scaffold is common in 5-HT receptor ligands[3]. |

| Monoamine Transporters | SERT, NET, DAT | Inhibitor | Methoxy derivatives of related compounds show high affinity for SERT and NET[4]. |

| Adrenergic Receptors | α and β subtypes | Ligand | Related methoxy-aminotetralins bind to adrenergic receptors[2]. |

Recommended Experimental Workflows for Mechanism of Action Elucidation

To empirically determine the mechanism of action of this compound, a systematic, multi-tiered approach is required.

Tier 1: Primary Target Identification via Radioligand Binding Assays

The initial step is to screen the compound against a broad panel of receptors and transporters to identify its primary binding targets.

Protocol: Radioligand Competition Binding Assay

-

Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor or transporter of interest (e.g., D1, D2, 5-HT1A, SERT, NET).

-

Assay Buffer: Utilize an appropriate assay buffer specific to the target (e.g., Tris-HCl based buffers with relevant ions and protease inhibitors).

-

Radioligand: Select a high-affinity radiolabeled ligand for each target (e.g., [³H]-Spiperone for D2, [³H]-Citalopram for SERT).

-

Competition Reaction: Incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of this compound.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the inhibitor constant (Ki).

Caption: Workflow for Radioligand Binding Assay.

Tier 2: Functional Activity Characterization

Once primary targets are identified, the functional activity of the compound at these targets must be determined.

Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled Receptors)

-

Cell Culture: Culture cells expressing the target receptor (e.g., CHO-D2) in appropriate media.

-

Cell Plating: Seed cells into 96-well plates and allow them to adhere.

-

Compound Treatment: Treat cells with varying concentrations of this compound. For antagonist mode, co-incubate with a known agonist (e.g., quinpirole for D2).

-

Forskolin Stimulation (for Gi): Add forskolin to stimulate adenylyl cyclase.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).

-

Data Analysis: Plot the cAMP response against the log concentration of the compound to determine EC50 (for agonists) or IC50 (for antagonists).

Protocol: Neurotransmitter Uptake Assay (for Transporters)

-

Synaptosome Preparation: Prepare synaptosomes from specific brain regions (e.g., striatum for DAT, cortex for SERT/NET).

-

Pre-incubation: Pre-incubate synaptosomes with varying concentrations of this compound.

-

Radiolabeled Neurotransmitter Addition: Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]-Dopamine).

-

Termination of Uptake: Stop the uptake reaction by rapid filtration and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity in the synaptosomes.

-

Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

Tier 3: Downstream Signaling and Cellular Effects

Further investigation into the downstream signaling pathways can provide a more comprehensive understanding of the compound's cellular effects.

Protocol: Western Blot for ERK1/2 Phosphorylation

-

Cell Treatment: Treat cells expressing the target receptor with the compound for various time points.

-

Cell Lysis: Lyse the cells and collect the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

-

Densitometry: Quantify the band intensity to determine the ratio of p-ERK to total ERK.

Conclusion

While direct experimental data on this compound is currently lacking, a thorough analysis of the structure-activity relationships of related aminotetralin analogues allows for the formulation of a strong, testable hypothesis regarding its mechanism of action. We predict that this compound is likely to be a modulator of monoamine systems, with potential activity at dopamine, serotonin, and adrenergic receptors, as well as monoamine transporters. The experimental workflows detailed in this guide provide a clear and robust pathway for the empirical determination of its pharmacological profile. Such studies are essential to unlock the potential therapeutic applications of this and other novel aminotetralin derivatives.

References

- 1. Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy (S)-6-methoxy-2-aminotetralin hydrochloride [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacological profile of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

An Investigative Guide to the Pharmacological Profile of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Executive Summary

This compound is a fascinating molecule whose core structure, the tetralin-amine scaffold, is a cornerstone of several centrally-acting pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) Sertraline[1]. Despite its structural promise and availability as a chemical intermediate for pharmaceutical development, its comprehensive pharmacological profile remains largely uncharacterized in public-domain literature[2][3]. This guide, written from the perspective of a Senior Application Scientist, provides a complete framework for the systematic evaluation of this compound. We will proceed from foundational synthesis and purification to a multi-tiered pharmacodynamic and pharmacokinetic profiling strategy. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice to build a robust, data-driven understanding of the compound's mechanism of action and therapeutic potential.

Introduction: Rationale and Core Hypothesis

Chemical Identity and Properties

The subject of our investigation is this compound. Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 52373-02-1 (for hydrochloride salt) | [3] |

| Molecular Formula | C11H15NO | [3] |

| Molecular Weight | 177.24 g/mol | N/A |

| Synonyms | 1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenamine | [3] |

Structural Analogy and the Monoamine Hypothesis

The rationale for investigating this specific molecule stems from its structural relationship to known monoaminergic modulators. The tetralin-amine scaffold is a privileged structure in neuropharmacology. The commercial success of Sertraline, which features a substituted tetralin-amine core, strongly suggests that our target compound may interact with monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

Investigative Goal

The primary goal of the workflow outlined in this guide is to test the hypothesis that this compound acts as a modulator of the monoaminergic system. We will systematically assess its affinity for key transporters and receptors, determine the functional consequences of this binding, and establish a preliminary pharmacokinetic profile.

Synthesis and Material Qualification

A prerequisite for any pharmacological study is the availability of a highly pure, well-characterized sample of the compound. The most direct synthetic route begins with the commercially available precursor, 6-methoxy-1-tetralone[4][5].

Synthesis Pathway

The conversion of the ketone precursor to the primary amine is reliably achieved via reductive amination. This process involves the formation of an intermediate imine, which is then reduced in situ to the desired amine.

References

- 1. Sertraline Hydrochloride, trans-(A+-)- | C17H18Cl3N | CID 18600608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 6-Methoxy-alpha-tetralone | C11H12O2 | CID 14112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]

CAS number 52373-02-1 chemical information and safety data

An In-depth Technical Guide to (S)-3-hydroxy-gamma-butyrolactone (CAS 52373-02-1)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (S)-3-hydroxy-gamma-butyrolactone (CAS 52373-02-1), a pivotal chiral intermediate in modern organic synthesis and pharmaceutical development. As a Senior Application Scientist, this guide is structured to deliver not just data, but actionable insights into the compound's synthesis, applications, and critical safety protocols, grounded in authoritative references.

Core Chemical Identity and Physicochemical Properties

(S)-3-hydroxy-gamma-butyrolactone is the (S)-enantiomer of 3-hydroxytetrahydrofuran-2-one. Its specific stereochemistry makes it a highly valuable chiral building block.[1][2][3] Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 52373-02-1 (also commonly cited as 7331-52-4)[3][4][5] |

| Molecular Formula | C₄H₆O₃[4][5] |

| Molecular Weight | 102.09 g/mol [3][4] |

| Synonyms | (S)-dihydro-3-hydroxy-2(3H)-furanone, (S)-(-)-3-Hydroxy-gamma-butyrolactone, (4S)-4-hydroxyoxolan-2-one[3][4][5] |

| Appearance | Colorless to light yellow liquid[3] |

| Boiling Point | 98-100 °C at 0.3 mm Hg[2][3] |

| Density | 1.241 g/mL at 25 °C[2][3] |

| Refractive Index (n²⁰/D) | 1.464[2][3] |

| Water Solubility | Miscible[2][3] |

Stereoselective Synthesis: From Precursor to Product

The utility of this molecule is intrinsically tied to its enantiomeric purity. Therefore, stereoselective synthesis is not just a method, but a necessity. While numerous strategies exist, including the reduction of L-malic acid or synthesis from carbohydrates, a highly illustrative and efficient approach is the asymmetric reduction of a prochiral ketone.[6][7][8]

Causality in Synthesis: The Biocatalytic Advantage

Choosing a biocatalytic (enzymatic) reduction offers several advantages over traditional chemical catalysis. Enzymes operate under mild conditions (neutral pH, room temperature), minimizing side reactions and decomposition. Most importantly, their inherent chirality allows for exceptionally high levels of stereoselectivity, often yielding the desired (S)-enantiomer with >99% enantiomeric excess (e.e.), a critical parameter for pharmaceutical intermediates.

Experimental Workflow: Asymmetric Enzymatic Reduction

The following workflow details a typical lab-scale chemoenzymatic synthesis. The self-validating nature of this protocol lies in the in-process controls (e.g., HPLC analysis) to monitor both substrate conversion and the crucial enantiomeric purity of the product.

Caption: Chemoenzymatic synthesis workflow for (S)-3-hydroxy-gamma-butyrolactone.

Step-by-Step Methodology

-

Reactor Preparation: To a pH-controlled and temperature-regulated bioreactor, add a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0).

-

Reagent Addition: Add the prochiral substrate, the ketoreductase enzyme, and the cofactor regeneration system. A common system involves using a catalytic amount of NADP⁺ along with glucose and glucose dehydrogenase (GDH) to continuously regenerate the required NADPH cofactor in situ. This is far more cost-effective than using a stoichiometric amount of the expensive NADPH.

-

Biotransformation: Maintain the reaction at a constant temperature (e.g., 30°C) with agitation.

-

Process Monitoring: Periodically withdraw aliquots and analyze them by chiral HPLC or GC. This is a critical step to confirm the reaction is proceeding and to measure the enantiomeric excess of the product. The reaction is typically run until substrate conversion is >99%.

-

Work-up and Extraction: Once complete, quench the reaction. This can be done by adding a water-immiscible organic solvent like ethyl acetate. Extract the product into the organic layer.

-

Purification: Dry the combined organic layers (e.g., over anhydrous Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final, high-purity (S)-3-hydroxy-gamma-butyrolactone.

Safety Data and Handling Protocols

Proper handling of any chemical reagent is paramount. The following information is synthesized from authoritative Safety Data Sheets (SDS).

Hazard Identification

-

GHS Classification: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[9]

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

-

Key Precautionary Statements:

Safe Handling Workflow

This logical diagram outlines the necessary controls for minimizing exposure and ensuring safe laboratory practice.

Caption: Mandatory safety protocol for handling (S)-3-hydroxy-gamma-butyrolactone.

Applications in Pharmaceutical Development

(S)-3-hydroxy-gamma-butyrolactone is not an active pharmaceutical ingredient (API) itself, but rather a high-value "chiral synthon" or building block. Its pre-defined stereocenter is incorporated into the final structure of numerous blockbuster drugs.

-

Statin Class of Cholesterol-Lowering Drugs: It is a key intermediate for the synthesis of the side chains of market-leading statins such as Atorvastatin (Lipitor) and Rosuvastatin (Crestor).[2]

-

Antibiotics: It is used in the synthesis of Linezolid (Zyvox), an important antibiotic for treating infections caused by multi-resistant bacteria.[2]

-

Antihyperlipidemic Agents: It serves as a precursor for Ezetimibe (Zetia), a drug that lowers cholesterol absorption in the intestine.[1][2]

-

Neurological Agents: The molecule is a starting material for nerve regulators like (R)-GABOB and brain metabolic enhancers such as S-oxiracetam.[2][3]

-

Antiviral Drugs: It can be deoxidized to (S)-(+)-3-Hydroxytetrahydrofuran, which is a crucial intermediate in the synthesis of certain anti-AIDS medications.[2]

The use of this intermediate allows drug development professionals to bypass the difficult and often low-yielding steps of creating that specific chiral center late in a complex synthesis, thereby streamlining the entire manufacturing process.

References

- 1. researchgate.net [researchgate.net]

- 2. (S)-3-Hydroxy-gamma-butyrolactone | 7331-52-4 [chemicalbook.com]

- 3. shanxifaerken.lookchem.com [shanxifaerken.lookchem.com]

- 4. 3-Hydroxybutyrolactone, (3S)- | C4H6O3 | CID 7269389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-3-Hydroxy-γ-butyrolactone | CymitQuimica [cymitquimica.com]

- 6. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 7. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. (S)-3-Hydroxy-gamma-butyrolactone - Safety Data Sheet [chemicalbook.com]

The Structure-Activity Relationship of Aminotetralin Derivatives: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

The 2-aminotetralin scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure for designing ligands targeting key neurotransmitter receptors, particularly dopamine and serotonin receptors.[1][2] This in-depth technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of aminotetralin derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for neurological and psychiatric disorders. This guide delves into the intricate molecular features that govern the affinity, selectivity, and functional activity of these compounds, offering field-proven insights into experimental design and data interpretation. We will explore the causal relationships behind experimental choices, provide detailed, self-validating protocols for key assays, and present quantitative data in a clear, comparative format.

Introduction: The 2-Aminotetralin Scaffold - A Privileged Structure

The 2-aminotetralin core represents a conformationally constrained analog of phenethylamine, a fundamental pharmacophore for many centrally acting agents.[1] This rigidified backbone provides a powerful tool for probing the topographical and conformational requirements of G-protein coupled receptor (GPCR) binding pockets.[1] Modifications to three key regions of the aminotetralin scaffold—the aromatic ring, the amino group, and the saturated carbocyclic ring—have profound effects on the pharmacological profile, leading to the development of a diverse array of agonists, partial agonists, and antagonists with varying receptor subtype selectivities.[1] A thorough understanding of the SAR of this versatile scaffold is paramount for the rational design of next-generation therapeutics with improved efficacy and reduced side effects.

Structure-Activity Relationships at Dopamine Receptors

Aminotetralin derivatives have been extensively investigated as ligands for dopamine receptors, which are broadly classified into the D1-like (D1, D5) and D2-like (D2, D3, D4) families.[1][2] The SAR for these receptors is complex, with substitutions on both the aromatic ring and the amino group playing pivotal roles in determining affinity and functional activity.[1][2]

Aromatic Ring Substitutions: Tuning Affinity and Selectivity

The position and nature of substituents on the aromatic portion of the tetralin ring are critical determinants of dopamine receptor affinity and selectivity.[1]

-

Hydroxy and Methoxy Groups: Hydroxylation of the aromatic ring, particularly at the 5, 6, or 7-positions, is a key feature for potent dopaminergic activity. The 5,6-dihydroxy substitution pattern often yields potent agonists, mimicking the catechol moiety of dopamine itself.[3] Methoxy groups can serve as bioisosteres for hydroxyl groups and may act as prodrugs, undergoing O-demethylation in vivo.[1] For instance, 5-methoxy-2-aminotetralin derivatives have demonstrated significant activity at dopamine receptors.[1] Conversely, resorcinol-derived 5,7-dihydroxy-2-aminotetralins have been found to be less potent dopaminergic agents compared to their catechol-derived counterparts.[4]

-

Other Substituents: The introduction of lipophilic substituents at the R3 position and hydrophilic substituents at the R6 and/or R9 positions can increase the potency for dopamine uptake inhibition.[5] A bromine at the R6 position tends to favor norepinephrine uptake inhibition over dopamine uptake inhibition.[5]

N-Alkyl Substitution: Modulating Potency and Efficacy

Substitution on the amino group significantly influences the pharmacological profile of aminotetralin derivatives at dopamine receptors.

-

N,N-Dialkyl Groups: Generally, N,N-dialkyl substitution is favored for potent dopaminergic activity. The dipropylamino substitution has been consistently identified as a highly productive amine group for dopaminergic agonism.[3]

-

Functionalized N-Alkyl Substituents: The introduction of functional groups onto the N-alkyl substituents has been explored to further refine the SAR of 5-hydroxy-2-aminotetralin derivatives.[6]

Data Summary: Dopamine Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of representative aminotetralin derivatives at dopamine D2 receptors.

| Compound | R1 | R2 | N-Substituent | D2 Ki (nM) |

| 5-OH-DPAT | 5-OH | H | n-Propyl | 2.5 |

| A-68930 | 5,6-(OH)2 | H | Methyl | 1.3 |

| Rotigotine | 5-OH | H | n-Propyl-2-thienylethyl | 0.71 |

Data compiled from publicly available literature.

Structure-Activity Relationships at Serotonin Receptors

Aminotetralin derivatives are also prominent ligands for various serotonin (5-HT) receptor subtypes, particularly within the 5-HT1 and 5-HT2 families.[1][7]

The 5-Substituted-2-Aminotetralin (5-SAT) Chemotype

A particularly fruitful area of research has been the development of 5-substituted-2-aminotetralins (5-SATs) as selective ligands for serotonin receptors.[1][8] These derivatives have demonstrated high affinity and functional activity at several 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT7.[1][9]

-

Aryl and Heteroaryl Groups at C5: The introduction of an aryl or heteroaryl group at the C5 position generally leads to potent ligands.[1] The nature of this aromatic substituent can be fine-tuned to modulate the selectivity profile. For example, a 2'-fluorophenyl substituent has been shown to confer high affinity at 5-HT1A receptors.[1]

Stereoselectivity

The stereochemistry at the C2 position of the aminotetralin ring is a critical determinant of activity at 5-HT1 receptors. 5-SATs typically exhibit a strong stereoselective preference for the (S)-enantiomer at 5-HT1A, 5-HT1B, and 5-HT1D receptors.[10][11][12]

N-Substitution and Functional Activity

The nature of the N-substituents can dramatically influence the functional activity of aminotetralin derivatives at 5-HT7 receptors, ranging from full agonism to antagonism, often without significantly affecting binding affinity.[9] For instance, N,N-dipropylamino derivatives tend to be full agonists, while compounds with a dimethylamino group exhibit lower efficacy.[9] This suggests that the N-substituents interact with a "propyl pocket" that is crucial for G-protein activation.[9]

Data Summary: Serotonin Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of representative 5-SAT derivatives at 5-HT1A receptors.

| Compound | C5-Substituent | N-Substituent | 5-HT1A Ki (nM) |

| (S)-5-PAT | Phenyl | Dimethyl | 3.2 |

| (S)-FPT | 2'-Fluorophenyl | Dimethyl | 1.8 |

| 8-OH-DPAT | H | n-Propyl | 1.0 |

Data compiled from publicly available literature.

Experimental Protocols: A Self-Validating System

The following protocols describe standard methodologies for characterizing the pharmacological properties of aminotetralin derivatives. The causality behind these experimental choices is to provide a robust and reproducible assessment of a compound's affinity and functional activity at its target receptor.

Synthesis of Aminotetralin Derivatives: Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of 2-aminotetralin derivatives.[1] This one-pot reaction involves the in-situ formation and reduction of an imine or enamine intermediate.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve 2-tetralone in a suitable protic solvent such as methanol or ethanol.[1]

-

Amine Addition: Add an excess of the desired amine source (e.g., ammonia, ammonium acetate, or a primary/secondary amine) to the solution.[1]

-

pH Adjustment: Adjust the pH to a slightly acidic condition (pH 5-6) to facilitate the formation of the imine intermediate.[1]

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at a controlled temperature (typically 0°C to room temperature).[1]

-

Reaction Monitoring: Stir the reaction for several hours to overnight, monitoring its completion using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

-

Workup and Purification: Quench the reaction and isolate the product through extraction. The crude product can be purified by chromatography or crystallization.[1]

Diagram of Reductive Amination Workflow:

Caption: A schematic overview of the reductive amination process for synthesizing 2-aminotetralin derivatives.

Radioligand Binding Assays: Determining Affinity (Ki)

Radioligand binding assays are a fundamental technique for determining the affinity of a test compound for its target receptor.[9] Competitive binding assays measure the ability of an unlabeled test compound (the aminotetralin derivative) to displace a radiolabeled ligand from the receptor.[9]

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from transfected HEK293 cells).[2]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D2 receptors or [³H]8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the unlabeled aminotetralin derivative.[2] Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[9]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[9]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[9]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[9]

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.[9]

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).[9]

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Functional Assays: Measuring Potency (EC50) and Efficacy (Emax)

Functional assays are essential for determining whether a compound acts as an agonist, antagonist, or inverse agonist, and for quantifying its potency (EC50) and efficacy (Emax). A common method for Gαi/o-coupled receptors like D2 and 5-HT1A is the measurement of cAMP accumulation.[13][14]

Step-by-Step Methodology (cAMP Assay for Gαi/o-coupled receptors):

-

Cell Culture: Culture cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells).[13]

-

Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.[13]

-

Compound Addition: Treat the cells with varying concentrations of the aminotetralin derivative.

-

Stimulation: Add a fixed concentration of forskolin (a direct activator of adenylyl cyclase) to all wells except the basal control. This will stimulate cAMP production.[13]

-

Incubation: Incubate the plate to allow for receptor-mediated inhibition of forskolin-stimulated cAMP production.[2]

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).[2][3]

-

Data Analysis:

-